molecular formula C15H14N2O3S2 B2950835 N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-sulfonamide CAS No. 903274-08-8

N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-sulfonamide

Cat. No.: B2950835
CAS No.: 903274-08-8
M. Wt: 334.41
InChI Key: VLSAYVRGJZYWEZ-UHFFFAOYSA-N
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Description

N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-sulfonamide is a recognized and potent inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase activity. Its mechanism of action involves binding to the MALT1 protease domain, effectively blocking the cleavage of downstream substrates such as HOIL1-like protein (HELT) and the Rel family of transcription factors . This specific inhibition makes it a critical pharmacological tool for dissecting the CBM (CARD11-BCL10-MALT1) signalosome complex, a key node in antigen receptor signaling. Researchers utilize this compound to investigate aberrant NF-κB signaling in diffuse large B-cell lymphomas (DLBCL) and other B-cell malignancies where MALT1 is constitutively active. Beyond oncology, it is employed in immunology research to study T-cell and B-cell activation, proliferation, and the development of T-helper cell subsets, providing fundamental insights into immune regulation and potential therapeutic strategies for autoimmune and inflammatory diseases.

Properties

IUPAC Name

N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S2/c18-13-4-3-10-8-12(9-11-5-6-17(13)15(10)11)16-22(19,20)14-2-1-7-21-14/h1-2,7-9,16H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSAYVRGJZYWEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NS(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-sulfonamide typically involves multi-step organic reactions. The process begins with the formation of the pyrroloquinoline core, followed by the introduction of the thiophene sulfonamide group. Key steps may include cyclization reactions, sulfonation, and amide bond formation under controlled conditions such as specific temperatures, pH levels, and the use of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the compound, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity and stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: The compound’s unique structure may interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein binding.

    Medicine: Its potential pharmacological properties could be explored for the development of new therapeutic agents, particularly in areas such as anti-cancer or anti-inflammatory drugs.

    Industry: The compound may find applications in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets within biological systems. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets would depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Method Biological Relevance Reference
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-sulfonamide (Target) C₁₆H₁₅N₂O₃S₂ 371.4 Thiophene-2-sulfonamide at C8 Pd-mediated coupling or acid-catalyzed Proteasome/CYP inhibition
8-Ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione C₁₆H₁₉NO₃ 274.1 Ethoxy, methyl groups at C4, C6 Reflux in acetic acid/ethyl acetate Synthetic intermediate
8-(4-Methylbenzoyl)-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one (13b) C₂₀H₁₉NO₂ 305.4 4-Methylbenzoyl at C8 Friedel-Crafts acylation CYP inhibitor
N-(2-(Furan-2-yl)-2-hydroxyethyl)-4-oxo-pyrroloquinoline-8-sulfonamide (CAS 2034397-76-5) C₂₁H₂₀N₂O₅S₂ 444.5 Furan-2-yl, hydroxyethyl sulfonamide Not specified Unknown (structural analog)
N1-(4-oxo-pyrroloquinolin-8-yl)-N2-(tetrahydrofuran-2-yl-methyl)oxalamide (CAS 898419-01-7) C₁₈H₂₁N₃O₄ 343.4 Oxalamide with tetrahydrofuran-methyl Amide coupling Potential solubility modulator

Structural and Functional Differences

Substituent Effects on Reactivity: The target compound’s thiophene-2-sulfonamide group enhances electron-withdrawing character compared to the ethoxy or benzoyl groups in analogs like 13b . This may improve binding to electrophilic enzyme active sites, such as proteasomes.

Synthetic Accessibility: The target compound shares synthesis routes with analogs like 13b, utilizing palladium catalysis or Friedel-Crafts reactions. However, sulfonamide coupling requires precise stoichiometry to avoid byproducts . Furan-containing analogs (e.g., CAS 2034397-76-5) often require multi-step functionalization of the pyrroloquinoline core, leading to lower yields (~50–70%) compared to the target compound’s optimized protocols .

Biological Activity :

  • 13b and related benzoyl derivatives show moderate CYP inhibition (IC₅₀ ~1–10 µM) due to hydrophobic interactions, whereas the target’s sulfonamide group may enhance solubility and specificity for polar binding pockets .
  • Thiophene-sulfonamide derivatives are under investigation for proteasome inhibition, with preliminary data suggesting improved selectivity over phenylsulfonamide analogs (e.g., compound 31 in ) .

Physicochemical Properties

Property Target Compound 8-Ethoxy Analog 13b CAS 2034397-76-5
Molecular Weight 371.4 274.1 305.4 444.5
Calculated LogP 2.8 3.1 3.5 2.1
Hydrogen Bond Donors 2 1 1 3
Hydrogen Bond Acceptors 5 3 3 7
  • The target compound’s lower LogP (2.8 vs. 3.1–3.5 in analogs) suggests improved aqueous solubility, critical for bioavailability.

Biological Activity

N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-sulfonamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

The compound's chemical structure is characterized by a pyrroloquinoline framework combined with a thiophene sulfonamide moiety. Its molecular formula is C20H24N4O4SC_{20}H_{24}N_{4}O_{4}S with a molecular weight of approximately 384.4 g/mol. The presence of the sulfonamide group is significant as it is known to enhance the biological activity of various compounds.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives with sulfonamide functionalities. For instance, compounds similar to this compound have shown promising cytotoxic effects against various cancer cell lines.

CompoundIC50 (µM)Cell Line
Doxorubicin32.00MCF7 (breast cancer)
N-(4-oxo...)9.70MCF7 (breast cancer)
N-(4-oxo...)9.39MCF7 (breast cancer)

These results indicate that certain derivatives exhibit higher cytotoxicity compared to standard treatments like doxorubicin, suggesting their potential as effective anticancer agents .

2. Antiviral Activity

The compound has also been investigated for its antiviral properties. Research indicates that similar pyrrolopyridine derivatives can inhibit viral replication by targeting specific viral enzymes or receptors involved in the infection cycle. For example, studies have shown that certain derivatives can significantly reduce the multiplication of viruses such as HIV and influenza at concentrations ranging from 4 to 20 µg/mL .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or viral replication.
  • Receptor Modulation : It could modulate receptor activity linked to inflammation or immune responses.

Further studies utilizing techniques such as surface plasmon resonance (SPR) are needed to elucidate these interactions quantitatively .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of thiophene-based sulfonamides, several derivatives were synthesized and screened against human breast cancer cell lines (MCF7). The results demonstrated that compounds with structural similarities to N-(4-oxo...) exhibited significant cytotoxicity with IC50 values lower than that of doxorubicin .

Case Study 2: Antiviral Screening

Another investigation focused on the antiviral potential of pyrrolopyridine derivatives against HIV and influenza viruses. The study reported that certain compounds within this class significantly inhibited viral replication in vitro at low concentrations .

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